3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core structure with a thiadiazole ring and a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with thiosemicarbazide under acidic conditions.
Coupling with Chromen-2-one: The thiadiazole intermediate is then coupled with a chromen-2-one derivative through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one: shares similarities with other thiadiazole and chromen-2-one derivatives.
Cyclohexylamine Derivatives: Compounds like cyclohexylamine share the cyclohexylamino group but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-12-7-6-10-8-13(16(22)23-14(10)9-12)15-19-20-17(24-15)18-11-4-2-1-3-5-11/h6-9,11,21H,1-5H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVGSTJINDWPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NN=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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